Ferrous picrate

Übersicht

Beschreibung

Synthesis Analysis

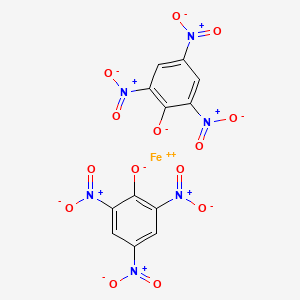

The preparation of ferrous picrate involves a straightforward synthetic route. Researchers have reported a facile and effective strategy for its synthesis. Specifically, a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents are prepared. These complexes interact with weakly coordinating anions such as [B(C₆F₅)₄]⁻ or SbF₆⁻. The synthetic process allows for the controlled introduction of substituents on the cyclopentadienyl (Cp) ligands, leading to the formation of ferrous picrate derivatives .

Molecular Structure Analysis

The molecular structure of ferrous picrate is intriguing. X-ray crystallography studies have characterized the six electron-deficient ferricenium derivatives, shedding light on their geometries. Notably, the nature of substituents on the Cp ligands significantly impacts the metal–ligand separations in the oxidized species. The δ back-donation from the iron atom into the Cp rings plays a crucial role in shielding the ring protons. These structural insights enhance our understanding of ferrous picrate’s behavior .

Wissenschaftliche Forschungsanwendungen

Combustion Catalyst in Diesel Engines

Ferrous picrate has been identified as an effective homogeneous combustion catalyst in diesel engines. Studies reveal that it significantly reduces fuel consumption and smoke emission in diesel engines. The catalyst, when doped in diesel fuel, results in a decrease in brake specific fuel consumption by 2.1% to 2.7% and a reduction in smoke emission by 6.7% to 26.2% under full engine load at various speeds (Zhu, Ma, & Zhang, 2011). Another study highlights the reduction of exhaust emissions, including particulate matter, CO, and unburnt hydrocarbons (UHCs), with a slight increase in NOx emissions, which is consistent with improved combustion performance (Ma, Zhu, & Zhang, 2013).

Improvement in Combustion Characteristics

Research also shows that ferrous picrate enhances the combustion characteristics and fuel efficiency in diesel engines. It reduces ignition delay and combustion duration, leading to higher peak cylinder pressure and faster heat release rates, which contribute to reduced fuel consumption and increased brake thermal efficiency (Zhu, Ma, & Zhang, 2012).

Metallurgical Applications

Ferrous picrate is used in metallurgy for the differentiation of cementite and ferrite in ferrite ductile cast iron samples. An alkaline sodium picrate solution is utilized for high-definition phase differentiation based on pigmented effects of different phases, providing improved effectiveness in metallurgical testing (Wang Guo-hong, 2010).

Thermal Hazard Analysis

The thermal hazard of ferrous picrate has been analyzed, especially in conditions similar to the deterioration of chemical weapons. Findings indicate low sensitivity to friction and drop hammer tests due to its crystallization water molecules, suggesting specific safety considerations in its handling and storage (Akiyoshi, Okada, & Matsunaga, 2006).

Ferroelectric and Ferrofluid Applications

Ferrous picrate is also relevant in the study of ferroelectric materials and ferrofluids. These materials have potential applications in bioelectricity, cell and tissue regeneration, antitumoral actions, and bioengineering, due to their unique electroactive properties (Blázquez-Castro, García-Cabañes, & Carrascosa, 2018); (Zhang, Sun, Yu, & Zhao, 2019).

Eigenschaften

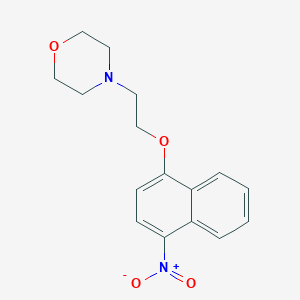

IUPAC Name |

iron(2+);2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGBHHDZLVBFAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4FeN6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrous picrate | |

CAS RN |

14866-25-2 | |

| Record name | Iron dipicrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)